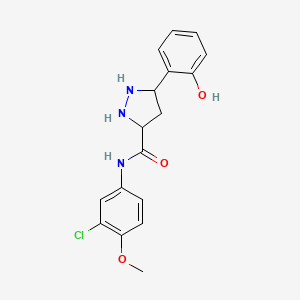![molecular formula C15H19NO5 B12128441 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12128441.png)
1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 1-[2-(3-metoxifenoxi)acetil]piperidina-4-carboxílico es un compuesto orgánico complejo que presenta un anillo de piperidina sustituido con un grupo ácido carboxílico y un grupo acetilo unido a una porción metoxifenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ácido 1-[2-(3-metoxifenoxi)acetil]piperidina-4-carboxílico generalmente implica varios pasos, comenzando con la preparación del anillo de piperidina. El anillo de piperidina se puede sintetizar a través de una serie de reacciones que involucran la ciclación de precursores apropiados. El grupo metoxifenoxi se introduce mediante reacciones de sustitución nucleófila, y el grupo acetilo se agrega mediante reacciones de acilación.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores y condiciones de reacción controladas para facilitar las transformaciones deseadas de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido 1-[2-(3-metoxifenoxi)acetil]piperidina-4-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de litio y aluminio o borohidruro de sodio en solventes anhidros.
Sustitución: Mezcla nitrante (HNO3/H2SO4) para la nitración, halógenos (Cl2, Br2) para la halogenación.
Productos principales:
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El Ácido 1-[2-(3-metoxifenoxi)acetil]piperidina-4-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión al receptor.
Medicina: Se explora por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del Ácido 1-[2-(3-metoxifenoxi)acetil]piperidina-4-carboxílico implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto específico de uso.
Compuestos similares:
Ácido Isonipecótico: Un derivado de piperidina con un grupo ácido carboxílico, conocido por su papel como agonista del receptor GABA.
Ácido Pipecolínico: Otro derivado de piperidina utilizado en la síntesis de péptidos.
Unicidad: El Ácido 1-[2-(3-metoxifenoxi)acetil]piperidina-4-carboxílico es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su combinación de un grupo metoxifenoxi con un anillo de piperidina y funcionalidad de ácido carboxílico lo convierte en un compuesto versátil para diversas aplicaciones.
Comparación Con Compuestos Similares
Isonipecotic Acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
Pipecolinic Acid: Another piperidine derivative used in peptide synthesis.
Uniqueness: 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group with a piperidine ring and carboxylic acid functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-20-12-3-2-4-13(9-12)21-10-14(17)16-7-5-11(6-8-16)15(18)19/h2-4,9,11H,5-8,10H2,1H3,(H,18,19) |
Clave InChI |
ZASHUVUSMOIPJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128411.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12128415.png)
![Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12128417.png)
![5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12128426.png)

